N-(4-cyanophenyl)-4-(dimethylamino)benzamide
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Overview
Description
N-(4-cyanophenyl)-4-(dimethylamino)benzamide is an organic compound that features a benzamide core with a 4-cyanophenyl and a 4-(dimethylamino) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-(dimethylamino)benzamide typically involves the reaction of 4-cyanobenzoic acid with 4-(dimethylamino)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core
Reduction: Amino derivatives of the benzamide core
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-(4-cyanophenyl)-4-(dimethylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-4-(dimethylamino)benzamide: Unique due to the presence of both a cyano and a dimethylamino group on the benzamide core.
N-(4-cyanophenyl)benzamide: Lacks the dimethylamino group, which may result in different chemical and biological properties.
Uniqueness
N-(4-cyanophenyl)-4-(dimethylamino)benzamide is unique due to the combination of the cyano and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15N3O |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C16H15N3O/c1-19(2)15-9-5-13(6-10-15)16(20)18-14-7-3-12(11-17)4-8-14/h3-10H,1-2H3,(H,18,20) |
InChI Key |
DCDNNNVNOAETFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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